3-azidobenzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Bioactive Molecules: 3-ABA can serve as a starting material for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. The azide group can be efficiently converted into other functional groups, such as amines, amides, and triazoles, which are crucial building blocks for numerous biologically active compounds. [Source: BAA84335 | 1843-35-2 | 3-Azidobenzoic acid | Biosynth, ]

- Click Chemistry: 3-ABA can participate in click chemistry reactions, a powerful tool for the rapid and selective formation of complex molecules. The azide group readily reacts with alkynes (compounds containing a carbon-carbon triple bond) under mild conditions to form a stable triazole linkage. This reaction has numerous applications in drug discovery, materials science, and polymer chemistry. [Source: 3-Azidobenzoic Acid | CAS 1843-35-2 | SCBT - Santa Cruz Biotechnology, ]

Material Science:

- Polymers: 3-ABA can be incorporated into the structure of polymers to introduce specific functionalities. The azide group can be used to crosslink polymer chains, enhancing their mechanical properties and thermal stability. Additionally, the azide group can be further modified to introduce functionalities like conductivity or biocompatibility, expanding the potential applications of the resulting polymers. [Source: PubChem, ]

Bioconjugation:

- Biomolecule Labeling: 3-ABA can be used to label biomolecules like proteins and peptides with various functionalities. This labeling technique allows researchers to study the structure, function, and interactions of these biomolecules within living cells. The azide group can be efficiently conjugated to various probes, such as fluorescent dyes or affinity tags, enabling researchers to track and analyze the labeled biomolecules.

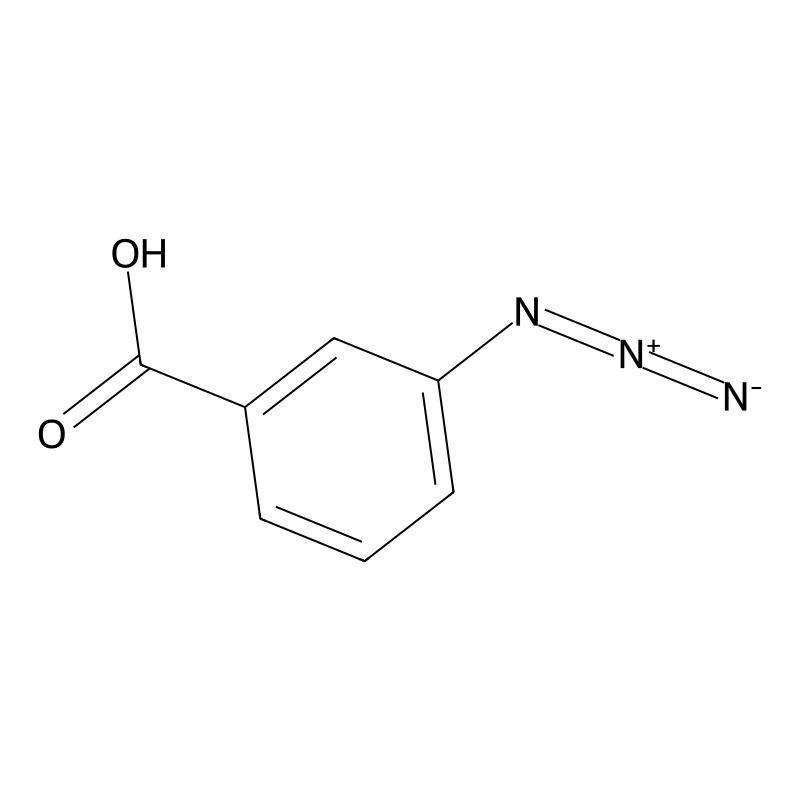

3-Azidobenzoic acid is an aromatic compound characterized by the presence of an azido group (-N₃) attached to the meta position of a benzoic acid molecule. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.13 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and biochemistry. It appears as a white to light yellow crystalline solid and is soluble in organic solvents, making it useful in various

- Nucleophilic Substitution: The azido group can be replaced by nucleophiles under certain conditions, allowing for the synthesis of various derivatives.

- Reduction Reactions: The azido group can be reduced to amine or other functional groups using reducing agents such as lithium aluminum hydride.

- Click Chemistry: It can undergo cycloaddition reactions with alkynes, forming 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

Research indicates that 3-azidobenzoic acid exhibits biological activity, particularly in the realm of proteomics and drug discovery. Its azido group allows for bioorthogonal labeling, which is useful in studying protein interactions and cellular processes. Additionally, derivatives of this compound have been explored for their potential as antimicrobial agents .

Several methods exist for synthesizing 3-azidobenzoic acid:

- Direct Azidation: The compound can be synthesized from benzoic acid via nucleophilic substitution using sodium azide in the presence of a suitable solvent.

- Functional Group Transformation: Starting from other benzoic acid derivatives, the introduction of an azido group can be achieved through various reactions involving diazotization followed by hydrolysis.

- Photochemical Methods: Ultraviolet irradiation of certain precursors has been reported to yield 3-azidobenzoic acid through photochemical transformations.

3-Azidobenzoic acid finds applications in various domains:

- Bioconjugation: Its azido group allows for bioorthogonal reactions, making it useful in labeling biomolecules.

- Material Science: It serves as a precursor in the synthesis of polymers and materials with specific properties.

- Medicinal Chemistry: The compound and its derivatives are explored for their potential therapeutic effects and as intermediates in drug synthesis.

Studies on 3-azidobenzoic acid have focused on its interactions with proteins and other biomolecules. The ability to incorporate the azido group into biological systems facilitates the study of protein dynamics and interactions through techniques such as click chemistry. These interactions are crucial for understanding cellular mechanisms and developing new therapeutic strategies .

Several compounds share structural similarities with 3-azidobenzoic acid, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Azidobenzoic Acid | C₇H₅N₃O₂ | Similar structure but with para substitution |

| Benzoic Acid | C₇H₆O₂ | Lacks the azido group; simpler reactivity |

| p-Aminobenzoic Acid | C₇H₈N₂O₂ | Contains an amino group; different reactivity |

Uniqueness of 3-Azidobenzoic Acid:

The presence of the azido group at the meta position distinguishes 3-azidobenzoic acid from its analogs, enabling unique reactivity patterns that are valuable in synthetic chemistry and biological applications. Its ability to participate in bioorthogonal reactions further enhances its utility compared to other similar compounds .

The preparation of 3-azidobenzoic acid has evolved significantly over the past decades, with researchers developing increasingly efficient and environmentally conscious approaches. These methodologies generally exploit the electrophilic nature of diazonium intermediates and their propensity to undergo nucleophilic substitution with azide anions. The synthetic strategies can be broadly categorized into three main approaches: traditional diazotization-azidation sequences starting from the corresponding aminobenzoic acid precursor, modern arenediazonium tosylate-mediated transformations that offer enhanced stability and selectivity, and emerging solid-phase synthesis protocols that enable the preparation of functionalized derivatives with improved operational convenience. Each approach presents distinct advantages in terms of reaction conditions, product purity, and scalability considerations.

Diazotization-Azidation Pathways from 3-Aminobenzoic Acid

The most established route to 3-azidobenzoic acid involves the classical two-step diazotization-azidation sequence starting from readily available 3-aminobenzoic acid. This methodology represents the most direct and cost-effective approach for laboratory-scale synthesis. The process begins with the treatment of 3-aminobenzoic acid with sodium nitrite in acidic medium to generate the corresponding diazonium salt intermediate, followed by nucleophilic displacement with sodium azide to afford the target azide compound. Under optimized conditions, this reaction can be performed at room temperature using p-toluenesulfonic acid hydrate as the acid component, sodium nitrite as the diazotizing agent, and sodium azide as the nucleophile. The reaction proceeds smoothly with formation of the diazonium salt occurring within minutes, followed by rapid azidation upon addition of the sodium azide solution.

A particularly efficient protocol involves dissolving 3-aminobenzoic acid in minimal water with p-toluenesulfonic acid hydrate, followed by addition of sodium nitrite to effect diazotization. The amount of water present is crucial for successful diazotization, as complete absence of water prevents the reaction, while excess aqueous conditions promote unwanted side reactions. The subsequent azidation step involves careful addition of aqueous sodium azide solution to the diazonium salt at room temperature, typically resulting in excellent yields approaching 99% for structurally related compounds. This methodology demonstrates remarkable functional group tolerance and can accommodate various electron-withdrawing substituents on the aromatic ring, making it applicable to the synthesis of diverse azidobenzoic acid derivatives.

The mechanism of this transformation involves initial formation of a pentazole intermediate through [3+2] cycloaddition between the diazonium cation and azide anion, followed by rapid nitrogen elimination to generate the desired aryl azide. Spectroscopic studies using ¹H and ¹⁵N NMR have confirmed the formation of multiple pentazene isomers as transient intermediates, with the (Z,E), (E,E), and (E,Z) configurations being observed before final nitrogen extrusion. The reaction is sufficiently rapid even at low temperatures, with p-chlorophenyldiazonium chloride reacting with azide ion at temperatures as low as -80°C, demonstrating the high reactivity of the diazonium-azide combination.

Arenediazonium Tosylate-Mediated Approaches

The development of arenediazonium tosylate intermediates has revolutionized the synthesis of aryl azides by providing significantly enhanced stability compared to traditional chloride or sulfate salts. These tosylate salts exhibit remarkable stability and non-explosive characteristics due to favorable ionic interactions between the nitrogen atoms of the diazonium cation and oxygen atoms of the tosylate anion. This enhanced stability allows for isolation, purification, and storage of the diazonium intermediate, thereby enabling more controlled and reproducible azidation reactions. The synthesis of 3-azidobenzoic acid via this route involves initial preparation of the corresponding arenediazonium tosylate from 3-aminobenzoic acid, p-toluenesulfonic acid, and sodium nitrite, followed by treatment with sodium azide in aqueous medium.

The arenediazonium tosylate approach offers several distinct advantages over traditional methods, including improved reaction reproducibility, enhanced safety profile due to the stable nature of tosylate salts, and the ability to conduct reactions at ambient temperature without specialized cooling equipment. The azidation reaction proceeds cleanly in water at room temperature, providing excellent yields without requiring metal catalysis or extensive purification procedures. This methodology is particularly valuable for large-scale preparations where safety considerations and operational simplicity are paramount concerns.

Experimental protocols for this approach typically involve treatment of 3-aminobenzoic acid with p-toluenesulfonic acid and sodium nitrite under controlled conditions to generate the stable diazonium tosylate salt. The resulting intermediate can be isolated as a crystalline solid and subsequently treated with sodium azide in aqueous solution to afford 3-azidobenzoic acid in high yield and purity. The reaction is operationally simple and does not require anhydrous conditions or inert atmosphere, making it accessible to researchers with standard laboratory equipment.

Solid-Phase Synthesis Strategies for Functionalized Derivatives

Solid-phase synthesis approaches for 3-azidobenzoic acid derivatives represent an emerging area of research that offers unique advantages for the preparation of functionalized analogs and complex molecular architectures. These methodologies exploit the immobilization of reactive intermediates on solid supports to enable multi-step synthesis sequences with simplified purification procedures and enhanced reaction selectivity. The solid-phase approach is particularly valuable for the synthesis of azide-containing peptides, bioconjugates, and materials applications where multiple synthetic transformations are required.

One notable application involves the solid-phase synthesis of aryl azides following successful Ullmann-Nicolaou reactions, where aromatic substitution reactions are employed to introduce azide functionality into complex molecular frameworks. This approach enables the preparation of azide-functionalized compounds that would be difficult to access through solution-phase methods due to compatibility issues with multiple functional groups or harsh reaction conditions. The solid-phase methodology provides enhanced functional group tolerance and allows for the use of excess reagents to drive reactions to completion without complicating purification procedures.

The development of solid-phase protocols for azidobenzoic acid synthesis also enables the preparation of azide-functionalized polymers and materials with defined molecular architectures. These applications are particularly relevant for the synthesis of photocleavable linkers, bioorthogonal labeling reagents, and functional materials with controlled azide density and spatial distribution. The solid-phase approach facilitates the preparation of these complex structures through iterative synthesis cycles with integrated purification steps.

XLogP3

GHS Hazard Statements

H241 (97.44%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard